Ethyl 1H-indole-4-carboxylate
Overview
Description
Ethyl 1H-indole-4-carboxylate, commonly referred to as EI-4C, is an organic compound with a variety of applications in the scientific research field. It is a colorless to pale yellow liquid which is soluble in ether, ethanol, and chloroform. EI-4C is a versatile compound with a range of uses, including in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a reference standard in analytical chemistry.
Scientific Research Applications
Synthesis and Acylation Studies
Acylation Techniques
Ethyl 1H-indole-2-carboxylate has been studied for its behavior in acylation reactions. Tani et al. (1990) described the Friedel-Crafts acylation of this compound with various acylating agents, noting regioselectivity in the acylation of indoles (Tani et al., 1990).
Indole Synthesis Strategy
A synthetic application of C4-acylation of ethyl pyrrole-2-carboxylate led to a new strategy for indole synthesis, as detailed by Tani et al. (1996). This involved the production of ethyl 7-oxo-4, 5, 6, 7-tetrahydroindole-2-carboxylate as a key intermediate (Tani et al., 1996).
C-3 Acylation Method
Murakami et al. (1985) developed a simple general method for C-3 acylation of ethyl indole-2-carboxylates, proving effective in yielding corresponding acylindole-2-carboxylates (Murakami et al., 1985).
Synthetic Intermediates and Transformations
Formation of Formyl Derivatives
Ethyl 1H-indole-2-carboxylates were transformed into formyl derivatives without the need for N1 protection of indole, as demonstrated by Pete et al. (2006) (Pete et al., 2006).
Ethyl 3-(Ethynyl) Derivatives
Beccalli et al. (1994) treated 3-[(1-chloro-2-substituted)ethylidene]indol-2(3H)-ones with ethyl chloroformate to synthesize ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates, a key process in indole chemistry (Beccalli et al., 1994).
Unusual Acylation Patterns
Murakami et al. (1988) explored the Friedel-Crafts reaction of ethyl indole-2-carboxylate, revealing unexpected acylation patterns and yielding a mix of ethyl 3-, 5-, and 7-acylindole-2-carboxylates (Murakami et al., 1988).
Potential in Drug Synthesis
Synthesis of Antiarrhythmic Agents
Javed and Shattat (2005) reported the N-ethylation of substituted ethyl 1H-indole-2-carboxylates, leading to the formation of analogues potentially useful as antiarrhythmic agents (Javed & Shattat, 2005).
Diversified Pyrimido[1,2-a]indoles Synthesis
Gupta et al. (2011) described a three-component reaction involving ethyl 1H-indole-3-carboxylates for synthesizing diversified pyrimido[1,2-a]indoles, which can have pharmacological significance (Gupta et al., 2011).
Natural Source Derivation
- Isolation from Marine Sources: Abdjul et al. (2015) isolated new indole derivatives from a marine sponge, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, highlighting the natural occurrence of similar compounds (Abdjul et al., 2015).
Other Synthetic Applications
- Antitumor Activity Study: Hu et al. (2018) synthesized and characterized ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, revealing its potential antitumor activity (Hu et al., 2018).
properties
IUPAC Name |
ethyl 1H-indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-7,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUDZKABRXGZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345501 | |
Record name | Ethyl indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-indole-4-carboxylate | |
CAS RN |
50614-84-1 | |
Record name | Ethyl indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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